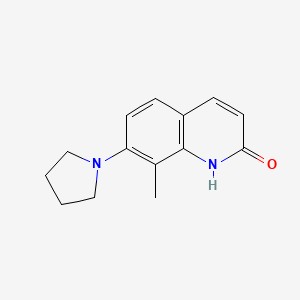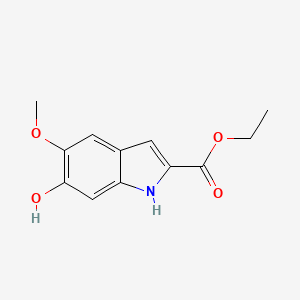![molecular formula C14H15NO2 B11876190 9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11876190.png)
9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique fused ring structure, which includes a furoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline typically involves the reaction of 4-hydroxyquinolones with specific reagents. One reported method includes the reaction of 4-hydroxyquinolones with 2-[bis(methylthio)methylene]malononitrile in DMF/Et3N, resulting in the formation of furoquinolone derivatives . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to increase the rate and yield of the reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives .
科学的研究の応用
9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and ring structures.
Furoquinolones: These compounds have a similar fused ring structure but may differ in their substituents and overall chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its diverse range of applications in scientific research further highlight its uniqueness .
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
9-ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline |
InChI |
InChI=1S/C14H15NO2/c1-3-10-11-6-9(16-2)4-5-13(11)15-14-8-17-7-12(10)14/h4-6H,3,7-8H2,1-2H3 |
InChIキー |
ZMUBQHMEJZWUPV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2COCC2=NC3=C1C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5H-Indeno[1,2-b]quinolin-10(11H)-one](/img/structure/B11876118.png)

![1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B11876144.png)




![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)
![2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876178.png)


![4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876198.png)

